molecular formula C10H11N3OS B8458707 Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester

Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester

Cat. No.: B8458707
M. Wt: 221.28 g/mol
InChI Key: WOGKJNVRFHNFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

S-(2-imidazo[1,5-a]pyrazin-3-ylethyl) ethanethioate

InChI

InChI=1S/C10H11N3OS/c1-8(14)15-5-2-10-12-7-9-6-11-3-4-13(9)10/h3-4,6-7H,2,5H2,1H3

InChI Key

WOGKJNVRFHNFLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=NC=C2N1C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-chloroethyl)imidazo[1,5-a]pyrazine (1.51 g) in DMF (10 ml) was added potassium thioacetate (1.23 g). The mixture was stirred for 4 hours at room temperature. To the reaction mixture was added water. The mixture was subjected to extraction with ethyl acetate (50 ml×4). The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to column chromatography (carrier: silica gel, 60 g, developing solvent: ethyl acetate) to give the title compound (1.65 g) as colorless solid product.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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